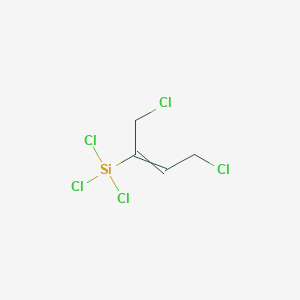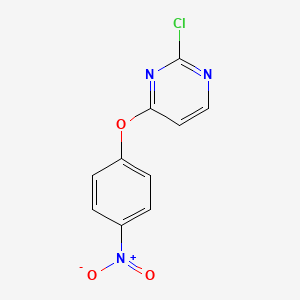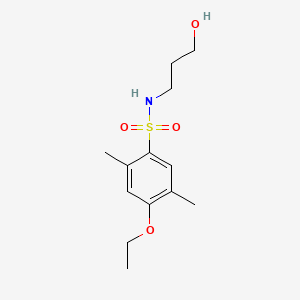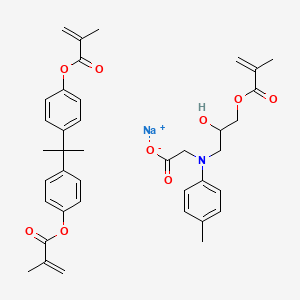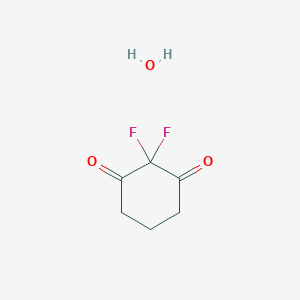
2,2-Difluorocyclohexane-1,3-dione hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluorocyclohexane-1,3-dione hydrate is a derivative of cyclohexane-1,3-dione, a compound of interest due to its versatile chemical properties and reactivity. The presence of fluorine atoms significantly alters the chemical and physical properties of the compound, making it a valuable intermediate in organic and heterocyclic compound synthesis.
Synthesis Analysis
The synthesis of fluorinated cyclohexane-1,3-diones, such as 2,2-Difluorocyclohexane-1,3-dione hydrate, often involves direct fluorination of cyclic 1,3-diones or through organocatalytic annulation strategies, yielding highly functionalized compounds suitable as building blocks in various chemical syntheses (Fadeyi & Okoro, 2008); (Kuan, Chien, & Chen, 2013).
Molecular Structure Analysis
Studies on the molecular structure of cyclohexane-1,3-dione derivatives, including fluorinated variants, utilize NMR and GIAO-DFT computational studies to elucidate their solution structures. These investigations confirm the significant impact of fluorination on the electronic and structural properties of the cyclohexane-1,3-dione core (Gryff-Keller & Szczeciński, 2010).
Chemical Reactions and Properties
Fluorinated cyclohexane-1,3-diones undergo various chemical reactions, forming complex structures with interesting biological and chemical properties. Their reactivity with alkyl isocyanides, for example, leads to the formation of compounds with potential applications in medicinal chemistry and materials science (Yavari, Shaabania, Asghari, Olmstead, & Safari, 1997).
Physical Properties Analysis
The introduction of fluorine atoms into the cyclohexane-1,3-dione framework significantly alters its physical properties, such as solubility, boiling point, and melting point. Direct fluorination methods have been developed to efficiently introduce fluorine atoms into the cyclohexane-1,3-dione ring, providing valuable insights into the influence of fluorination on the physical characteristics of these compounds (Chambers, Hutchinson, Batsanov, Lehmann, & Naumov, 1996).
Chemical Properties Analysis
The chemical properties of 2,2-Difluorocyclohexane-1,3-dione hydrate, such as reactivity, stability, and the nature of its reactions with various nucleophiles and electrophiles, are central to its application in synthetic chemistry. The fluorine atoms significantly influence the compound's reactivity patterns, making it an essential intermediate in the synthesis of more complex fluorinated organic molecules (Kalbagh, Karuturi, Kulala, Montgomery, Kamath, & Lal, 2020).
科学的研究の応用
Synthesis and Reactivity of Diketopyrrolopyrroles
Diketopyrrolopyrroles, reported by Grzybowski and Gryko (2015), have been highlighted for their widespread use in dyes, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging due to their significant optical properties. The synthesis, reactivity, and optical properties of these compounds have been thoroughly reviewed, providing insights into their structural and functional versatility, which may be relevant to understanding derivatives like 2,2-Difluorocyclohexane-1,3-dione hydrate (Grzybowski & Gryko, 2015).
Mesotrione Herbicide: Efficiency and Environmental Impact
Carles, Joly, and Joly (2017) reviewed the application of mesotrione, a compound structurally related to cyclohexane-1,3-dione derivatives, focusing on its efficiency, environmental fate, and safety. The study concluded that mesotrione, when applied as recommended, exhibits a favorable toxicological and environmental profile, indicating the potential for similar compounds to be developed for agricultural use while ensuring environmental safety (Carles, Joly, & Joly, 2017).
Oxidation Reactions of Cyclohexene
Cao et al. (2018) discussed the controllable and selective oxidation of cyclohexene, leading to various industrially relevant products. This review could provide a foundational understanding of the chemical reactivity and potential applications of cyclohexane derivatives in industrial and synthetic chemistry, highlighting the importance of selective oxidation processes (Cao et al., 2018).
Hydrogen Storage in Organic Liquid Phase Carriers
Bourane et al. (2016) explored the feasibility of using organic compounds, including cycloalkanes, for hydrogen storage and delivery. This review could indirectly relate to the applications of 2,2-Difluorocyclohexane-1,3-dione hydrate in energy storage and conversion technologies, highlighting the potential of cycloalkanes as hydrogen carriers (Bourane et al., 2016).
Synthesis of Heterocyclic Compounds Based on Isatins
Sadeghian and Bayat (2022) reviewed the synthesis of heterocyclic compounds using isatins as building blocks, emphasizing the formation of a wide range of N-heterocycles. Although not directly related to 2,2-Difluorocyclohexane-1,3-dione hydrate, this review provides insights into the synthetic versatility of cyclic diones, which could be applicable to understanding the chemistry and applications of the compound (Sadeghian & Bayat, 2022).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,2-difluorocyclohexane-1,3-dione;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2O2.H2O/c7-6(8)4(9)2-1-3-5(6)10;/h1-3H2;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVHMICZCMOUSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)(F)F.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717284 |
Source


|
| Record name | 2,2-Difluorocyclohexane-1,3-dione--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluorocyclohexane-1,3-dione hydrate | |
CAS RN |
183742-84-9 |
Source


|
| Record name | 2,2-Difluorocyclohexane-1,3-dione--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

